N-{[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3,4,5-trimethoxybenzamide
Overview
Description
N-{[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3,4,5-trimethoxybenzamide is a complex organic compound that belongs to the class of benzoxazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3,4,5-trimethoxybenzamide typically involves the following steps:
Formation of Benzoxazole Core: The benzoxazole core is synthesized by the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.
Substitution Reactions: The ethyl group is introduced at the 5-position of the benzoxazole ring through alkylation reactions.
Coupling Reactions: The benzoxazole derivative is then coupled with 4-isocyanatobenzenethiol to form the carbamothioyl linkage.
Final Coupling: The final product is obtained by coupling the intermediate with 3,4,5-trimethoxybenzoyl chloride under basic conditions.
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the carbamothioyl group.
Reduction: Reduction reactions can occur at the benzoxazole ring, leading to the formation of dihydrobenzoxazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the methoxy groups on the benzamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines and thiols are used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrobenzoxazole derivatives.
Substitution: Various substituted benzamides and benzoxazoles.
Scientific Research Applications
N-{[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3,4,5-trimethoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial and antifungal activities, making it useful in the development of new antibiotics.
Medicine: Shows potential anticancer properties, particularly against colorectal carcinoma cell lines.
Mechanism of Action
The compound exerts its effects through multiple mechanisms:
Antimicrobial Activity: Disrupts bacterial cell membranes and inhibits essential enzymes.
Antifungal Activity: Interferes with fungal cell wall synthesis and disrupts membrane integrity.
Anticancer Activity: Induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways.
Comparison with Similar Compounds
Similar Compounds
2,3-dichloro-N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]benzamide: Similar structure but with dichloro substitution.
2,5-dichloro-N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]benzamide: Another dichloro-substituted derivative.
Uniqueness
N-{[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3,4,5-trimethoxybenzamide is unique due to its trimethoxybenzamide moiety, which enhances its biological activity and specificity compared to other benzoxazole derivatives .
Properties
IUPAC Name |
N-[[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-3,4,5-trimethoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O5S/c1-5-15-6-11-20-19(12-15)28-25(34-20)16-7-9-18(10-8-16)27-26(35)29-24(30)17-13-21(31-2)23(33-4)22(14-17)32-3/h6-14H,5H2,1-4H3,(H2,27,29,30,35) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJSPSBIBBGSZAX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)NC(=S)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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